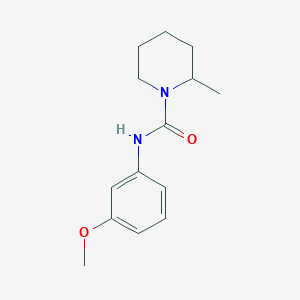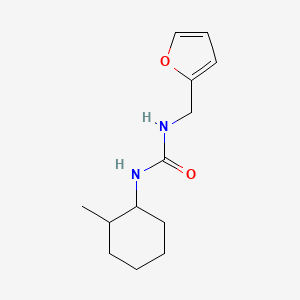
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity and diabetes, due to its ability to increase fatty acid oxidation and improve glucose metabolism. However, it has also gained attention for its potential performance-enhancing effects, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA).
Mécanisme D'action
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide works by activating PPARδ, a nuclear receptor that regulates gene expression involved in fatty acid metabolism and glucose homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, resulting in increased energy expenditure and improved glucose metabolism.
Biochemical and Physiological Effects:
In addition to its metabolic effects, this compound has also been shown to have beneficial effects on cardiovascular health. It has been demonstrated to reduce inflammation and oxidative stress in animal models, leading to improvements in endothelial function and blood pressure. Additionally, it has been investigated for its potential to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide has several advantages as a research tool, including its ability to selectively activate PPARδ without affecting other PPAR isoforms. Additionally, it has a relatively long half-life, allowing for once-daily dosing in animal studies. However, its classification as a prohibited substance by WADA limits its use in human studies and raises ethical concerns regarding its potential for misuse in athletic performance.
Orientations Futures
Future research on N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide could focus on its potential therapeutic applications in metabolic disorders and cardiovascular disease. Additionally, further investigation into its potential neuroprotective effects and cognitive benefits could lead to the development of new treatments for neurodegenerative diseases. However, careful consideration must be given to its potential for misuse and its classification as a prohibited substance.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide involves several steps, including the reaction of 3-methoxybenzylamine with 2-bromo-2-methylpropionic acid to form an ester intermediate. This intermediate is then reacted with morpholine and subsequently hydrolyzed to yield the final product. The overall yield of this synthesis method is approximately 45%.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. It has been shown to increase fatty acid oxidation and improve glucose metabolism in animal models, leading to improvements in insulin sensitivity and lipid profiles. Additionally, it has been investigated for its potential anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-9-15(6-7-18-10)13(16)14-11-4-3-5-12(8-11)17-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDSMLJWYVWRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)


![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)

